molecular formula C12H12O3 B14353688 4-Propoxy-2H-1-benzopyran-2-one CAS No. 93912-01-7

4-Propoxy-2H-1-benzopyran-2-one

Katalognummer: B14353688
CAS-Nummer: 93912-01-7
Molekulargewicht: 204.22 g/mol
InChI-Schlüssel: USRIBYGPGYMHAA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Propoxy-2H-1-benzopyran-2-one is an organic compound belonging to the benzopyran family Benzopyrans are polycyclic compounds that result from the fusion of a benzene ring to a heterocyclic pyran ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Propoxy-2H-1-benzopyran-2-one can be achieved through various methods. One common approach involves the reaction of O-alkenyloxy/alkynyloxy-acetophenones with pyrazolones in the presence of a catalyst such as triethylammonium acetate (TEAA) under microwave irradiation . Another method involves the use of alkaline protease from Bacillus licheniformis, which catalyzes the synthesis through a domino Knoevenagel/intramolecular transesterification reaction .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and enzymatic catalysis are preferred methods due to their efficiency and environmentally benign nature.

Analyse Chemischer Reaktionen

Types of Reactions

4-Propoxy-2H-1-benzopyran-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of functional groups and the overall structure of the compound.

Common Reagents and Conditions

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: Substitution reactions often involve nucleophiles such as halides or amines under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.

Wirkmechanismus

The mechanism of action of 4-Propoxy-2H-1-benzopyran-2-one involves its interaction with specific molecular targets and pathways. The compound can catalyze the reductive cleavage of azo bonds in aromatic azo compounds, leading to the formation of corresponding amines . This activity is facilitated by its unique chemical structure, which allows it to interact with various enzymes and receptors in biological systems.

Vergleich Mit ähnlichen Verbindungen

4-Propoxy-2H-1-benzopyran-2-one can be compared with other benzopyran derivatives such as coumarin, 7-methoxy-2H-1-benzopyran-2-one, and 2H-1-benzopyran-2-one . These compounds share a similar core structure but differ in their functional groups and specific properties. For instance:

The uniqueness of this compound lies in its propoxy group, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Eigenschaften

CAS-Nummer

93912-01-7

Molekularformel

C12H12O3

Molekulargewicht

204.22 g/mol

IUPAC-Name

4-propoxychromen-2-one

InChI

InChI=1S/C12H12O3/c1-2-7-14-11-8-12(13)15-10-6-4-3-5-9(10)11/h3-6,8H,2,7H2,1H3

InChI-Schlüssel

USRIBYGPGYMHAA-UHFFFAOYSA-N

Kanonische SMILES

CCCOC1=CC(=O)OC2=CC=CC=C21

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.